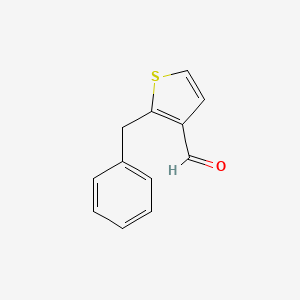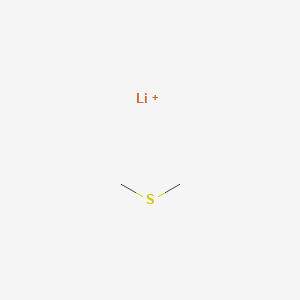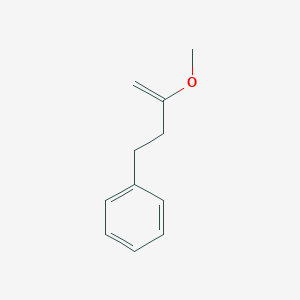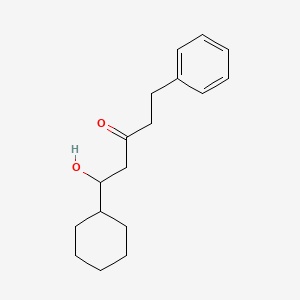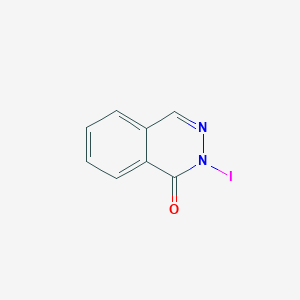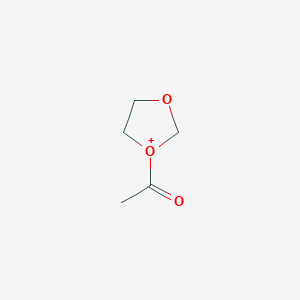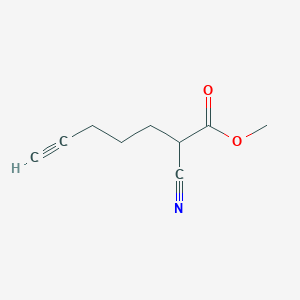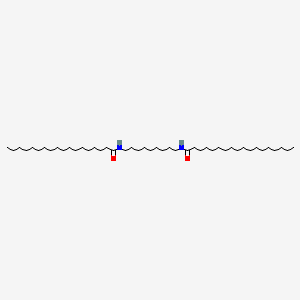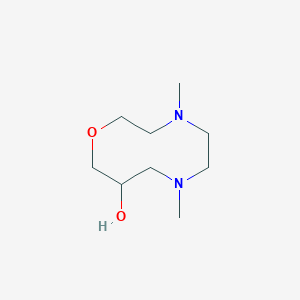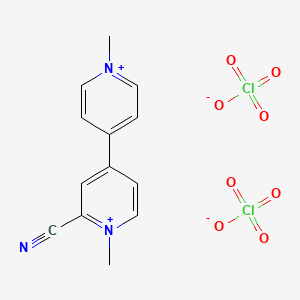
2-Cyano-1,1'-dimethyl-4,4'-bipyridin-1-ium diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound that belongs to the bipyridinium family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. The use of large-scale reactors and optimized reaction conditions would be essential to produce the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced bipyridinium species.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the bipyridinium ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state bipyridinium compounds, while reduction reactions yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate has several scientific research applications:
Biology: The compound’s electrochemical properties make it useful in studying redox processes in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism by which 2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate exerts its effects involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it a valuable component in electrochemical systems. The molecular targets and pathways involved in its action are primarily related to its interaction with other redox-active species in the system.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
4-Cyano-2,2’-bipyridine: This compound has a similar bipyridine core but differs in the position of the cyano group and the absence of methyl groups.
Uniqueness
2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate is unique due to its specific combination of substituents, which confer distinct electrochemical properties. Its ability to undergo multiple redox processes and its stability in various conditions make it particularly valuable for applications in electrochemical devices and materials science.
Propiedades
Número CAS |
131186-45-3 |
|---|---|
Fórmula molecular |
C13H13Cl2N3O8 |
Peso molecular |
410.2 g/mol |
Nombre IUPAC |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-2-carbonitrile;diperchlorate |
InChI |
InChI=1S/C13H13N3.2ClHO4/c1-15-6-3-11(4-7-15)12-5-8-16(2)13(9-12)10-14;2*2-1(3,4)5/h3-9H,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
Clave InChI |
MHBJHSKUVYCOGB-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1=CC=C(C=C1)C2=CC(=[N+](C=C2)C)C#N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


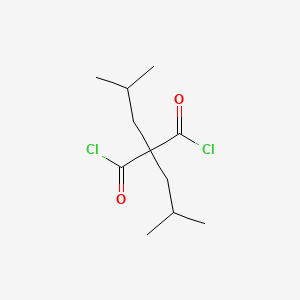

![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)
